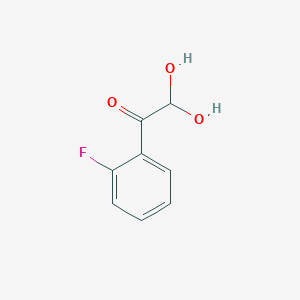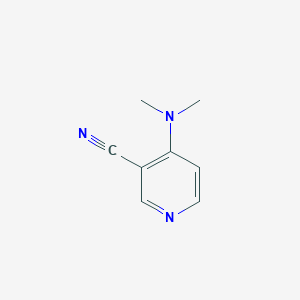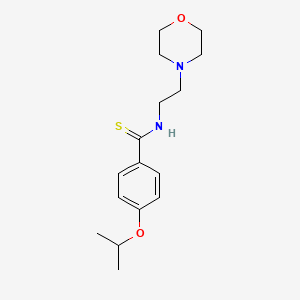![molecular formula C38H77NO3 B13820731 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is a complex organic compound belonging to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in maintaining the skin’s barrier function and retaining moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingoid base. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a delivery vehicle for drugs.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism by which N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide exerts its effects involves its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The molecular targets include various enzymes and receptors involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]formamide
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
- (2R)-2-Hydroxy-N-[(2S,3S,4R,8Z)-1,3,4-trihydroxy-8-octadecen-2-yl]icosanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is unique due to its specific stereochemistry and long-chain fatty acid component. This structure imparts distinct physical and chemical properties, making it particularly effective in applications related to skin barrier function and moisture retention.
Properties
Molecular Formula |
C38H77NO3 |
|---|---|
Molecular Weight |
596.0 g/mol |
IUPAC Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m1/s1 |
InChI Key |
ZWAUSWHRQBSECP-AARKOHAPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)


![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)


![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)





